molecular formula C20H26N2O2S B256181 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B256181
M. Wt: 358.5 g/mol
InChI Key: KUGBTKNXOYGPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as BTA-EG6, is a small molecule that has been widely used in scientific research due to its unique chemical structure and properties. BTA-EG6 belongs to the family of benzothiazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been found to inhibit the activation of Akt and ERK, which are involved in cell survival and proliferation. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide also induces apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of various proteins.
Biochemical and physiological effects:
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has also been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. In addition, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its ease of synthesis and availability. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has also been found to exhibit potent biological activity at low concentrations, which makes it an attractive candidate for further research. However, the limitations of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide include its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide. One potential application of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is in the treatment of Alzheimer's disease, where it has been found to have neuroprotective effects. Further research is needed to determine the potential of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide as a therapeutic agent for Alzheimer's disease. Another potential application of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is in the treatment of cancer, where it has been found to exhibit potent anticancer activity. Further research is needed to determine the potential of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide as a therapeutic agent for cancer. Additionally, the mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide needs to be further elucidated to fully understand its biological activity.

Synthesis Methods

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with tert-butyl acrylate to form the intermediate compound. The intermediate is then reacted with 4-methoxyphenylacetic acid to produce the final product, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide. The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been well-established in the literature and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H26N2O2S/c1-20(2,3)14-7-10-16-17(12-14)25-19(21-16)22-18(23)11-13-5-8-15(24-4)9-6-13/h5-6,8-9,14H,7,10-12H2,1-4H3,(H,21,22,23)

InChI Key

KUGBTKNXOYGPOG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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